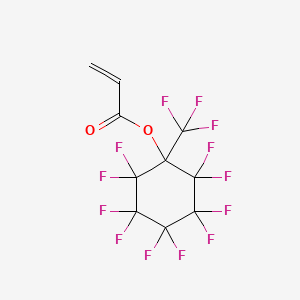
Perfluoro(1-methylcyclohexyl) acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro(1-methylcyclohexyl) acrylate is a fluorinated acrylate monomer known for its unique chemical properties. It is characterized by its high thermal and chemical stability, low surface energy, and excellent film-forming capabilities. These properties make it a valuable component in various industrial applications, particularly in the formulation of waterborne polymeric coatings for corrosion protection .
Méthodes De Préparation
The synthesis of Perfluoro(1-methylcyclohexyl) acrylate typically involves the incorporation of fluorinated monomers into polymer particles. One common method is the use of miniemulsion droplets containing the entire monomer in the initial charge. This approach helps to overcome the low water solubility of the monomer. Another method involves a conventional seeded semibatch emulsion polymerization using cyclodextrin in the seed and feeding the preemulsion to the reactor . These methods result in distinct particle morphologies and film properties, which can be optimized for specific applications.
Analyse Des Réactions Chimiques
Perfluoro(1-methylcyclohexyl) acrylate undergoes various chemical reactions, including polymerization and copolymerization. The monomer can be polymerized using free radical initiators under controlled conditions to form homopolymers or copolymers with other acrylates. Common reagents used in these reactions include methyl methacrylate and n-butyl acrylate . The resulting polymers exhibit excellent chemical resistance, low surface energy, and good film-forming properties.
Applications De Recherche Scientifique
Perfluoro(1-methylcyclohexyl) acrylate has a wide range of scientific research applications. In chemistry, it is used to develop waterborne polymeric coatings with enhanced corrosion resistance. These coatings are particularly useful in marine and industrial environments where high durability is required . In biology and medicine, fluorinated acrylates are explored for their potential in creating biocompatible surfaces and drug delivery systems. The compound’s unique properties also make it valuable in the development of low surface energy coatings for various industrial applications .
Mécanisme D'action
The mechanism of action of Perfluoro(1-methylcyclohexyl) acrylate is primarily based on its ability to form stable, low-energy surfaces. The fluorinated segments of the polymer reduce surface tension, providing hydrophobic and oleophobic properties. This makes the resulting coatings highly resistant to water, oils, and other contaminants. The molecular targets and pathways involved include the interaction of the fluorinated segments with the substrate, leading to the formation of a protective barrier .
Comparaison Avec Des Composés Similaires
Perfluoro(1-methylcyclohexyl) acrylate is unique compared to other fluorinated acrylates due to its specific molecular structure, which imparts superior film-forming and chemical resistance properties. Similar compounds include perfluoro octyl acrylate and perfluorosilyl methacrylate, which also exhibit low surface energy and high chemical stability . this compound stands out for its enhanced corrosion resistance and film-forming capabilities, making it a preferred choice for demanding applications.
Propriétés
Formule moléculaire |
C10H3F13O2 |
|---|---|
Poids moléculaire |
402.11 g/mol |
Nom IUPAC |
[2,2,3,3,4,4,5,5,6,6-decafluoro-1-(trifluoromethyl)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C10H3F13O2/c1-2-3(24)25-4(10(21,22)23)5(11,12)7(15,16)9(19,20)8(17,18)6(4,13)14/h2H,1H2 |
Clé InChI |
DIKGAGYCPGKRQK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
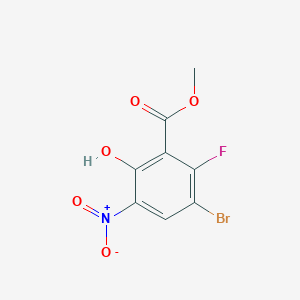
![(6R,7AR)-6-hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12857271.png)
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)
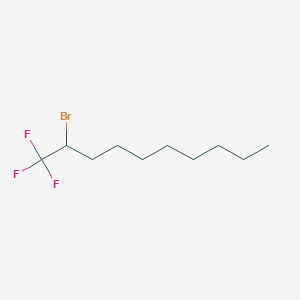
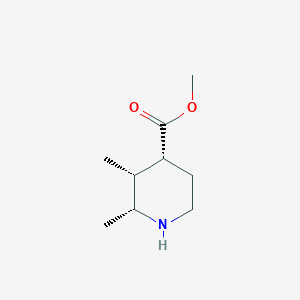
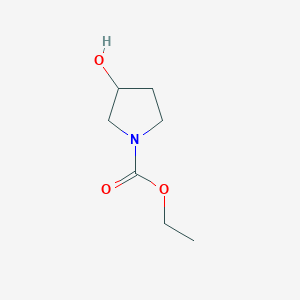
![4-(Benzyloxy)-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12857296.png)
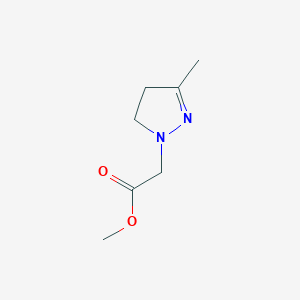
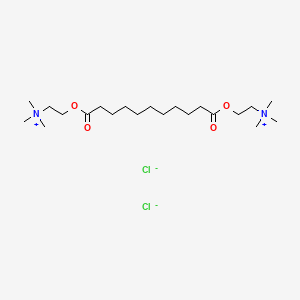
![(4R,4AS,5S,6S,7S)-5-(benzyloxy)-7-((benzyloxy)methyl)-6-fluoro-4-hydroxyhexahydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12857334.png)
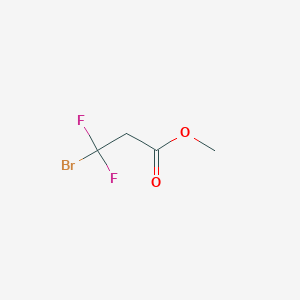
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
